molecular formula C25H29N3O3 B11429334 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11429334
M. Wt: 419.5 g/mol
InChI Key: CWIDYEIWBSOKPO-UHFFFAOYSA-N
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Description

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a methylphenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or a similar organometallic reaction.

    Attachment of the Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the methylphenyl group is attached to the imidazolidinone core.

    Final Coupling: The final step involves coupling the intermediate with 4-ethylphenylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and methylphenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone core.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically results in alcohols or amines.

    Substitution: Substitution reactions can yield various substituted aromatic compounds.

Scientific Research Applications

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential pharmacological effects.

    Industrial Applications: The compound’s properties are explored for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide
  • **2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propylphenyl)acetamide

Uniqueness

    Structural Features: The presence of the 4-ethylphenyl group distinguishes it from similar compounds.

    Reactivity: Its unique structure may result in different reactivity patterns, making it suitable for specific applications.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H29N3O3/c1-3-18-10-12-19(13-11-18)26-23(29)16-22-24(30)28(21-14-8-17(2)9-15-21)25(31)27(22)20-6-4-5-7-20/h8-15,20,22H,3-7,16H2,1-2H3,(H,26,29)

InChI Key

CWIDYEIWBSOKPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC=C(C=C4)C

Origin of Product

United States

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